
Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a pyrimidine moiety and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-methylpyridine and 3-methylpyridine share structural similarities.
Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 4-methylpyrimidine are structurally related.
Uniqueness
Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate is unique due to its specific combination of a pyridine ring with a pyrimidine moiety and a carboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridine Ring : The initial step often utilizes methods such as the Hantzsch pyridine synthesis.
- Substitution with Pyrimidinyl Group : This is achieved through nucleophilic aromatic substitution reactions.
- Carboxylation : Involves introducing the carboxylate group, commonly through reactions with carbon dioxide under specific conditions.
The unique combination of the pyrimidinyl group and the carboxylate moiety imparts distinct chemical properties that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, contributing to its pharmacological effects. The precise molecular targets remain under investigation, but preliminary studies suggest involvement in antimicrobial and anticancer activities .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. A comparative analysis reveals that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 12 | Bacillus pumilis | 7.69 µmol/ml |
Compound 9 | Enterobacter cloacae | 22.76 µmol/ml |
Compound 4 | Streptococcus faecalis | 3.67 µmol/ml |
These findings indicate that modifications to the pyridine structure can significantly influence antimicrobial efficacy .
Anticancer Activity
In addition to antimicrobial effects, this compound has been explored for its anticancer properties, particularly in targeting acute myelogenous leukemia (AML). Compounds derived from this scaffold have shown promising results in inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis essential for cancer cell proliferation.
Compound | IC50 (nM) | Cell Line |
---|---|---|
MEDS433 | 1.2 | AML THP1 |
Compound 4 | 7.2 | AML THP1 |
These results suggest that further development could lead to effective treatments for AML with minimal cytotoxicity to normal cells .
Case Studies
- Antimicrobial Efficacy : A study assessed a series of pyridine derivatives, including this compound, revealing significant inhibition against various bacterial strains, comparable to standard antibiotics like ciprofloxacin .
- Cancer Treatment Potential : In vivo studies on xenograft models demonstrated that compounds based on this scaffold could effectively reduce tumor growth in AML models, indicating a strong potential for therapeutic application .
Properties
Molecular Formula |
C11H8KN3O2 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
potassium;6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2.K/c1-7-3-4-8(9(14-7)11(15)16)10-12-5-2-6-13-10;/h2-6H,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
WZUMEBPOIQMWEY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC=CC=N2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.